molecular formula C8H9Cl B1217518 2-Chloro-p-xylene CAS No. 95-72-7

2-Chloro-p-xylene

Cat. No. B1217518
Key on ui cas rn: 95-72-7
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Patent
US04386221

Procedure details

A mixture of 2.3 g (0.02 mole) of methanesulfonyl chloride, 20 ml (0.16 mole) of p-xylene, and 3.1 g (0.023 mole) of AlCl3 was stirred for one hour at 25° C. The product was worked up as described above in Example 1. 2,5-dimethylchlorobenzene was obtained in a 70% yield. NMR and VPC analysis of the crude product showed the presence of less than 1% of 2,5-dimethylphenyl methyl sulfone.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=1.[Al+3].[Cl-:15].[Cl-].[Cl-]>>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[Cl:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
3.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for one hour at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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